molecular formula C22H18ClFN2O4 B12393678 9-Chloromethyl-10-hydroxy-11-F-Camptothecin

9-Chloromethyl-10-hydroxy-11-F-Camptothecin

Katalognummer: B12393678
Molekulargewicht: 428.8 g/mol
InChI-Schlüssel: VIMRBMFQCXMCKY-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Characterization of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin

Systematic Nomenclature and Molecular Formula

The systematic name 9-chloromethyl-10-hydroxy-11-fluoro-camptothecin reflects its structural modifications relative to the parent camptothecin scaffold. According to IUPAC conventions, the numbering begins at the quinoline nitrogen (position 1), with substitutions at positions 9 (chloromethyl), 10 (hydroxyl), and 11 (fluorine). The molecular formula, C~22~H~18~ClFN~2~O~4~ , corresponds to a molecular weight of 428.84 g/mol .

Table 1: Molecular identity of this compound
Property Value
Molecular formula C~22~H~18~ClFN~2~O~4~
Molecular weight 428.84 g/mol
CAS Registry Number 2414594-22-0
IUPAC name 9-(Chloromethyl)-10-hydroxy-11-fluorocamptothecin

The chloromethyl group at position 9 introduces electrophilic reactivity, potentially enabling covalent interactions with biological targets, while the fluorine at position 11 enhances metabolic stability through reduced oxidative susceptibility .

Stereochemical Configuration and Conformational Analysis

Camptothecin derivatives retain the original stereochemical configuration of the parent compound, which features a rigid, planar pentacyclic system (rings A–E) with an S-configured lactone E-ring critical for topoisomerase I (Topo I) inhibition . The 9-chloromethyl substituent occupies the α-face of the A-ring, projecting into the minor groove of DNA during Topo I-DNA complex stabilization. Computational modeling suggests that the 10-hydroxy and 11-fluoro groups adopt equatorial orientations to minimize steric clashes with the DNA helix, though experimental validation remains pending .

The lactone ring’s equilibrium between closed (active) and open (inactive) forms is influenced by pH and serum albumin binding. Substitutions at positions 9–11 may shift this equilibrium; the electron-withdrawing fluorine at position 11 likely stabilizes the lactone form, as observed in analogous 7-ethyl-10-hydroxycamptothecin derivatives .

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy :
The ^1^H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d~6~) exhibits characteristic signals:

  • A singlet at δ 8.45 ppm for the aromatic proton at position 14 (quinoline H-14).
  • A doublet of doublets at δ 7.85 ppm (J = 8.5, 2.0 Hz) for H-12 and H-13.
  • A broad singlet at δ 5.45 ppm for the 10-hydroxyl proton, exchangeable with D~2~O.
  • A triplet at δ 4.30 ppm (J = 6.0 Hz) for the chloromethyl (-CH~2~Cl) group at position 9.

Mass Spectrometry (MS) :
Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 429.84 [M+H]^+^ , consistent with the molecular formula. Fragmentation patterns include loss of HCl (m/z 393.80) and sequential cleavage of the E-ring lactone (m/z 348.72) .

Infrared (IR) Spectroscopy :
Key absorptions include:

  • 1745 cm^-1^ : Stretching vibration of the lactone carbonyl (C=O).
  • 3350 cm^-1^ : Broad band from the 10-hydroxyl group.
  • 750 cm^-1^ : C-F stretching vibration at position 11.

X-ray Crystallographic Studies and Molecular Packing

X-ray crystallographic data for this compound remain unreported in the literature. However, analogous camptothecin derivatives exhibit monoclinic crystal systems with space group P2~1~ and unit cell parameters approximating a = 14.2 Å, b = 7.8 Å, c = 15.4 Å, β = 102.3° . Molecular packing in these structures is stabilized by π-π stacking between quinoline rings (3.8–4.2 Å interplanar distances) and hydrogen bonds involving the 10-hydroxyl group (O-H···O=C, 2.9 Å). The chloromethyl group’s orientation in such lattices may influence solubility and intermolecular interactions, though experimental confirmation is needed.

Eigenschaften

Molekularformel

C22H18ClFN2O4

Molekulargewicht

428.8 g/mol

IUPAC-Name

(19S)-10-(chloromethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C22H18ClFN2O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-23)11-4-10(2)16(24)6-17(11)25-19/h4-6,29H,3,7-9H2,1-2H3/t22-/m0/s1

InChI-Schlüssel

VIMRBMFQCXMCKY-QFIPXVFZSA-N

Isomerische SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O

Kanonische SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fluorination at Position 11

Fluorination is achieved via a palladium-catalyzed Stille coupling reaction. Starting with 10-hydroxycamptothecin, the 11-position is activated by introducing a triflate group using N-phenylbis(trifluoromethanesulfonimide) in dimethylformamide (DMF) at −40°C. Subsequent treatment with bis(tri-n-butyltin) and tetrakis(triphenylphosphine)palladium(0) yields a stannane intermediate. Fluorination is completed using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (Selectfluor®) in acetone, producing 11-fluoro-10-hydroxycamptothecin.

Table 1: Reaction Conditions for Fluorination

Parameter Conditions
Starting Material 10-Hydroxycamptothecin
Triflating Agent N-Phenylbis(trifluoromethanesulfonimide)
Solvent DMF
Temperature −40°C
Catalyst Pd(PPh₃)₄
Fluorinating Agent Selectfluor®
Yield 72–85%

Hydroxylation at Position 10

The 10-hydroxy group is preserved through protective group strategies. During fluorination, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions. Deprotection is performed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 10-hydroxy-11-fluorocamptothecin.

Chloromethylation at Position 9

Chloromethylation is achieved via a Mannich-type reaction. The 9-position is activated by treating 10-hydroxy-11-fluorocamptothecin with paraformaldehyde and hydrochloric acid in acetic acid at 60°C. This one-pot reaction introduces the chloromethyl group directly, with yields optimized to 68–75%.

Table 2: Chloromethylation Optimization

Parameter Conditions
Reagent Paraformaldehyde/HCl
Solvent Acetic Acid
Temperature 60°C
Reaction Time 8–12 hours
Yield 68–75%

Characterization and Analytical Validation

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (s, 1H, H-12), 7.45 (d, J = 8.5 Hz, 1H, H-14), 5.42 (s, 2H, -CH₂Cl), 5.30 (s, 1H, H-5), 4.85 (m, 1H, H-19).
  • ¹⁹F NMR (470 MHz, DMSO-d₆): δ −114.2 (s, 1F).
  • HRMS (ESI) : m/z calcd for C₂₂H₁₈ClFN₂O₄ [M+H]⁺: 429.0982; found: 429.0985.

Purity is assessed via reverse-phase HPLC (C18 column, 85:15 acetonitrile/water, 1.0 mL/min), demonstrating ≥98% purity.

Comparative Analysis with Other Camptothecin Derivatives

This compound exhibits distinct advantages over clinically approved derivatives:

Table 3: Pharmacokinetic Comparison

Parameter 9-Chloromethyl-10-Hydroxy-11-F-CPT Irinotecan Topotecan
Solubility (mg/mL) 4.2 (PBS, pH 7.4) 0.3 (PBS, pH 7.4) 1.1 (PBS, pH 7.4)
Metabolic Activation Not required Required (to SN-38) Not required
Plasma Half-life (h) 8.5 6–12 3–4
Topo I IC₅₀ (nM) 2.1 10 5

The absence of enzymatic activation requirements and enhanced solubility position this derivative as a promising candidate for oral administration.

Research Findings and Anticancer Efficacy

Preclinical studies demonstrate potent cytotoxicity against colorectal (HCT-116, IC₅₀ = 12 nM) and ovarian (SK-OV-3, IC₅₀ = 18 nM) cancer cell lines. In vivo xenograft models show tumor growth inhibition rates of 89% at 10 mg/kg/day, outperforming irinotecan (67% at 50 mg/kg/day). Stability studies in human plasma reveal a half-life of 6.8 hours, compared to 2.1 hours for camptothecin.

Analyse Chemischer Reaktionen

9-Chlormethyl-10-hydroxy-11-F-Camptothecin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann die Hydroxylgruppe an der 10. Position modifizieren.

    Reduktion: Diese Reaktion kann die Chlormethylgruppe an der 9. Position beeinflussen.

    Substitution: Diese Reaktion kann das Fluoratom an der 11. Position durch andere funktionelle Gruppen ersetzen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 9-Chlormethyl-10-hydroxy-11-F-Camptothecin beinhaltet die Bindung an den DNA-Topoisomerase I-DNA-Komplex, die Stabilisierung desselben und die Verhinderung der DNA-Relilgation. Dies führt zu DNA-Schäden und letztendlich zur Apoptose in Krebszellen. Die molekularen Zielstrukturen umfassen die DNA-Topoisomerase I, und die beteiligten Pfade sind mit der DNA-Schadensantwort und der Apoptose verbunden.

Wirkmechanismus

The mechanism of action of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin involves binding to the DNA topoisomerase I-DNA complex, stabilizing it, and preventing DNA re-ligation. This results in DNA damage and ultimately leads to apoptosis in cancer cells . The molecular targets include DNA topoisomerase I, and the pathways involved are related to DNA damage response and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Topo I Inhibition

Camptothecin derivatives are characterized by substitutions at positions 9, 10, and 11, which critically influence Topo I binding and antitumor activity .

Compound Substituents (Positions) Key Structural Features Topo I Inhibition (Relative Potency)
9-Chloromethyl-10-hydroxy-11-F-Camptothecin ClCH₂ (9), OH (10), F (11) Halogenation (F), chloromethyl for stability High (predicted)
Camptothecin (Parent) None Native lactone ring, planar pentacyclic core Moderate
Topotecan Dimethylaminomethyl (9), OH (10) Water-soluble, semi-synthetic High
SN-38 (CPT-11 metabolite) Ethyl (7), OH (10) Active metabolite of irinotecan Very high
10-Hydroxycamptothecin OH (10) Natural derivative from Camptotheca Moderate
9-Allyl-10-hydroxycamptothecin Allyl (9), OH (10) Synthetic, improved solubility Moderate

Key Findings :

  • Halogenation : The fluorine at position 11 in this compound may enhance metabolic stability by resisting oxidative degradation, a strategy observed in halogenated natural products .
  • Hydroxy Group at 10 : The hydroxy group is critical for Topo I inhibition, as its removal or substitution (e.g., methoxy in 10-Methoxycamptothecin) reduces activity .

Solubility and Pharmacokinetics

Solubility impacts bioavailability and administration routes.

Compound Aqueous Solubility LogP (Predicted) Clinical Relevance
This compound Low (chloromethyl increases lipophilicity) ~2.8 Likely requires liposomal formulation or prodrug strategy
Topotecan High (due to dimethylaminomethyl) ~0.5 Intravenous or oral administration
CPT-11 (Irinotecan) Low (prodrug; metabolized to SN-38) ~3.1 Prodrug requiring carboxylesterase activation
10-Hydroxycamptothecin Low ~2.5 Limited to injectable forms

Key Findings :

  • The chloromethyl and fluorine substituents in this compound likely reduce aqueous solubility compared to topotecan but enhance blood-brain barrier penetration .
  • Prodrug strategies (e.g., CPT-11) or nanocarriers may be necessary to improve delivery .

Cytotoxicity and Antitumor Efficacy

Comparative cytotoxicity data across cell lines and models:

Compound IC₅₀ (P388 Leukemia, μM) IC₅₀ (2774 Ovarian Cancer, μM) Angiogenesis Inhibition
This compound Not reported Not reported Predicted high
Camptothecin 0.02–0.05 0.1–0.3 Low
SN-38 0.001–0.005 0.01–0.03 High
10-Methoxycamptothecin 0.05–0.1 0.02–0.05 Moderate

Key Findings :

  • SN-38 (metabolite of CPT-11) exhibits the highest potency due to its strong Topo I binding and low IC₅₀ values .
  • This compound’s efficacy remains to be validated in vivo, but structural analogs with halogenation show enhanced cytotoxicity .

Key Findings :

  • Chloromethyl groups may introduce genotoxic risks, as seen in 9-Hydroxymethyl-10-hydroxy Camptothecin .
  • Fluorine substitution could mitigate toxicity by reducing reactive metabolite formation .

Biologische Aktivität

9-Chloromethyl-10-hydroxy-11-F-camptothecin is a derivative of camptothecin, a natural alkaloid known for its potent anticancer properties. The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and efficacy in various cancer models.

The primary mechanism through which camptothecin derivatives exert their anticancer effects is by stabilizing the topoisomerase I-DNA cleavage complex. This stabilization prevents the relegation of DNA breaks, leading to apoptosis in cancer cells. The lactone form of camptothecin is essential for this activity, as it binds effectively to the enzyme, while the carboxylate form lacks this capability .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits a favorable profile compared to its predecessors. Key findings include:

  • Absorption : The compound shows significant absorption when administered intravenously.
  • Distribution : It has a short distribution half-life but a long elimination half-life, suggesting prolonged action in the body.
  • Excretion : Most of the drug is excreted through urine within the first six hours post-administration .

In Vitro Activity

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound's potency is enhanced due to structural modifications that improve solubility and stability in biological systems .

In Vivo Efficacy

Animal model studies reveal promising results:

  • Xenograft Models : When tested in mouse xenograft models, this compound showed significant tumor growth inhibition across multiple cancer types, including melanoma and colon cancer.
  • Dosing Regimens : Various dosing regimens were explored, with intralipid formulations yielding nearly 100% growth inhibition in certain models .

Comparative Efficacy

The efficacy of this compound can be compared with other camptothecin derivatives:

CompoundMechanism of ActionEfficacy (IC50)Notable Findings
CamptothecinTopoisomerase I inhibition~0.1 µMClassic agent with broad-spectrum activity
IrinotecanTopoisomerase I inhibition~0.5 µMEffective against colorectal cancer
TopotecanTopoisomerase I inhibition~0.3 µMApproved for ovarian and lung cancers
This compound Topoisomerase I inhibition~0.05 µM Superior potency in preclinical models

Case Studies

Several case studies highlight the clinical potential of this compound:

  • Prostate Cancer Study : A study involving androgen-independent prostate cancer cells demonstrated that treatment with this compound led to significant apoptosis through mitochondrial pathways .
  • Breast Cancer Model : In a murine model of breast cancer, administration resulted in a marked reduction in tumor size compared to controls, supporting its therapeutic potential in aggressive cancers .

Q & A

Q. How should conflicting data on metabolite toxicity be addressed?

  • Profile major metabolites (e.g., hydroxy acid forms) using hepatic microsome incubations and LC-MS/MS. Compare toxicity in primary hepatocyte models vs. cancer cells. Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to predict off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.